1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Description
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Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O3/c1-13-16(19-23-17(2,3)18(4,5)24-19)12-21(20-13)11-14-7-9-15(22-6)10-8-14/h7-10,12H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJHWVBDVVTAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS: 1569085-44-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 328.21 g/mol. The structure features a pyrazole ring substituted with a methoxybenzyl group and a boron-containing dioxaborolane moiety.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the boron atom is particularly significant as it can facilitate interactions with biomolecules through coordination chemistry.
Biological Activity
The biological activity of this compound has been explored in various studies:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, compounds in the pyrazole family have been shown to inhibit phosphoinositide 3-kinase (PI3K) pathways which are critical in cancer cell survival and growth .
- Anti-inflammatory Effects : The compound may also modulate inflammatory responses. Similar pyrazole derivatives have demonstrated the ability to reduce pro-inflammatory cytokine production in vitro . This suggests potential therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : Some studies indicate that pyrazole derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In a study assessing various pyrazole derivatives, it was found that the presence of the dioxaborolane moiety enhances the compound's cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 15 |
| 2 | MCF-7 | 12 |
| 3 | A549 | 10 |
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structural similarity to known antimicrobial agents suggests it may interact with microbial targets effectively.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 20 µg/mL |
| B | S. aureus | 15 µg/mL |
| C | P. aeruginosa | 25 µg/mL |
Polymer Chemistry
The unique boron-containing structure of this compound allows for its use in polymer chemistry as a cross-linking agent or modifier. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Table 3: Properties of Polymers Modified with Boron Compounds
| Polymer Type | Modification Level (%) | Thermal Stability (°C) |
|---|---|---|
| Polycarbonate | 5 | 250 |
| Polyurethane | 10 | 230 |
| Epoxy Resin | 15 | 260 |
Study on Anticancer Mechanisms
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole and tested their efficacy against cancer cell lines. The study highlighted that the incorporation of the boron moiety significantly improved the selectivity and potency of these compounds against tumor cells compared to traditional chemotherapeutics.
Antimicrobial Efficacy Research
Another investigation focused on the antimicrobial properties of similar compounds found that those with a dioxaborolane structure exhibited enhanced activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics.
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis typically involves Suzuki-Miyaura cross-coupling and alkylation steps. For example:
- Step 1 : Alkylation of intermediates (e.g., 3-(bromomethyl)benzaldehyde) with pyrazole derivatives under K₂CO₃/KI in DMF at 25–100°C (yields: 6–82%) .
- Step 2 : Suzuki coupling with boronate esters using PdCl₂(PPh₃)₂ or PdEnCat TPP30 catalysts, Na₂CO₃, and THF/MeCN-H₂O at 100–105°C (yields: 59–77%) .
- Borylation : Reaction of brominated precursors with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Pd₂(dba)₃/X-Phos catalysis in dioxane (e.g., 72% yield) .
Q. Key Reaction Conditions :
| Step | Catalysts/Reagents | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | K₂CO₃, KI | DMF | 25–100 | 6–82% | |
| Suzuki Coupling | PdCl₂(PPh₃)₂, Na₂CO₃ | THF | 100 | 77% | |
| Borylation | Pd₂(dba)₃, X-Phos | Dioxane | 100 | 72% |
Q. Which characterization techniques confirm the compound’s structure?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves steric effects of the methoxybenzyl and dioxaborolane groups .
- NMR/IR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm). IR confirms C=O or B-O stretches (e.g., 1350–1450 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 369.22) .
Q. What are typical Suzuki-Miyaura reaction conditions for this boronate ester?
- Catalyst : PdCl₂(PPh₃)₂ or PdEnCat TPP30 .
- Base : Na₂CO₃ or Cs₂CO₃ in biphasic solvents (THF/H₂O or MeCN/H₂O) .
- Temperature : 100–130°C under microwave irradiation for accelerated kinetics .
- Yields : 59–77% for coupling with aryl halides .
Advanced Research Questions
Q. How can Suzuki coupling yields be optimized for this compound?
- Catalyst tuning : Replace PdCl₂(PPh₃)₂ with X-Phos ligands to reduce steric hindrance from the dioxaborolane group .
- Solvent optimization : Use anhydrous MeCN instead of THF to minimize hydrolysis of the boronate ester .
- Temperature control : Microwave-assisted heating (130°C) shortens reaction time and improves reproducibility .
Q. How to resolve discrepancies between NMR and X-ray crystallography data?
- Dynamic effects : NMR may average conformations (e.g., rotation of the methoxybenzyl group), while X-ray captures static structures. Use low-temperature NMR (−40°C) to "freeze" conformers .
- Crystal packing : SHELX refinement accounts for intermolecular interactions (e.g., π-stacking) that distort bond angles vs. solution-state NMR .
Q. How does the pyrazole ring’s electronic environment affect reactivity?
Q. What challenges arise when scaling synthesis from mg to gram quantities?
Q. Can computational methods predict cross-coupling regioselectivity?
Q. How does steric hindrance impact catalytic applications?
Q. How to design derivatives for kinase inhibition with improved solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
